molecular formula C22H21FN6OS B2513970 2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-mesitylacetamide CAS No. 863458-49-5

2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-mesitylacetamide

Cat. No. B2513970
CAS RN: 863458-49-5
M. Wt: 436.51
InChI Key: UARMJORRGWVPCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-mesitylacetamide” is a heterocyclic compound that contains a triazole and a pyrimidine ring . Compounds containing a triazole are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .


Synthesis Analysis

The synthesis of triazole compounds has attracted much attention due to their importance . The synthesis of such heterocyclic systems often involves direct interaction of various 2-halo derivatives with sulfur-containing reagents . Other methods for the construction of 2-thioxopyrimidines are based on [5+1] heterocyclization processes .


Molecular Structure Analysis

Triazole is an important nitrogen heterocyclic compound, containing three nitrogen atoms and two carbon atoms . There are two isomeric forms of triazole, namely, 1,2,3-triazole and 1,2,4-triazole . Their derivatives have been widely applied in many medicinal scaffolds .


Chemical Reactions Analysis

The reaction sequence for the synthesis of such compounds often involves several transformations with bond forming taking place in a domino reaction manner . An atom-economical, one-pot, three-step cascade process engaging five reactive centers has been performed for the synthesis of alicyclic derivatives .

Scientific Research Applications

Drug Discovery

The 1,2,3-triazole scaffold has become a privileged structure in drug discovery. Its high chemical stability, aromatic character, and hydrogen bonding ability make it an attractive motif for designing novel pharmaceutical agents. Researchers have explored derivatives of this compound for their potential as anticonvulsants, antibiotics, and anticancer drugs . The compound could serve as a starting point for developing new therapeutic agents.

Future Directions

The study of [1,2,3]triazolo[4,5-d]pyrimidine derivatives (1,2,3-TPD) has been extensive and will continue to provide help to screen out efficient and novel drugs in the future . The development of new synthetic methods and the exploration of their biological activities are areas of ongoing research .

properties

IUPAC Name

2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN6OS/c1-13-8-14(2)19(15(3)9-13)26-18(30)11-31-22-20-21(24-12-25-22)29(28-27-20)10-16-6-4-5-7-17(16)23/h4-9,12H,10-11H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UARMJORRGWVPCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-mesitylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.